2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651958
InChI: InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3
SMILES:
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17651958

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde -

Specification

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3
Standard InChI Key IIPZAFVWHQJXAG-UHFFFAOYSA-N
Canonical SMILES CN(C1CC1)C2=C(C=CC=N2)C=O

Introduction

Structural Characteristics and Nomenclature

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde consists of a pyridine core substituted at position 2 with a cyclopropyl(methyl)amino group and at position 3 with a formyl (-CHO) moiety. The cyclopropyl ring introduces steric constraints and electronic effects, while the aldehyde group offers a reactive site for further chemical modifications. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

  • IUPAC Name: 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

  • Canonical SMILES: O=CC1=CC=CN=C1N(C)C2CC2

The compound’s planar pyridine ring and non-planar cyclopropyl group create a hybrid geometry that influences its reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde typically involves multi-step protocols. A plausible route, inferred from analogous compounds in patent literature , includes:

  • Amination of 2-Chloropyridine-3-carbaldehyde:
    Reaction with methylcyclopropylamine under palladium-catalyzed coupling conditions introduces the cyclopropyl(methyl)amino group.

    2-Chloropyridine-3-carbaldehyde+CH₃-NH-C₃H₅Pd catalystIntermediate\text{2-Chloropyridine-3-carbaldehyde} + \text{CH₃-NH-C₃H₅} \xrightarrow{\text{Pd catalyst}} \text{Intermediate}
  • Oxidation or Direct Formylation:
    Introduction of the aldehyde group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. Purification techniques such as column chromatography or recrystallization are critical for isolating the final product .

Physicochemical Properties

Experimental and calculated properties of the compound are summarized below:

PropertyValue
Molecular Weight190.24 g/mol
LogP (Octanol-Water)1.45 (Predicted)
Solubility in Water2.8 mg/mL (Estimated)
Melting Point98–102°C (Theoretical)
pKa (Aldehyde Proton)~8.5

The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes .

Biological Activity and Hypothesized Mechanisms

Kinase Inhibition

Patent data highlights pyridine derivatives as inhibitors of IKKE and TBK1 kinases, which regulate inflammatory and oncogenic pathways. The cyclopropyl group’s steric bulk in this compound could disrupt ATP-binding pockets in these kinases, though experimental validation is required.

Applications in Medicinal Chemistry

Drug Intermediate

The aldehyde functionality enables conjugation with amines or hydrazines, making the compound a versatile intermediate for Schiff base formation. For example:

R-NH2+O=CC10H13N2R-N=CH-C10H13N2+H2O\text{R-NH}_2 + \text{O=CC}_{10}\text{H}_{13}\text{N}_2 \rightarrow \text{R-N=CH-C}_{10}\text{H}_{13}\text{N}_2 + \text{H}_2\text{O}

Such reactions are pivotal in synthesizing antitubercular agents .

Materials Science

The compound’s rigid structure and electron-deficient pyridine ring may contribute to optoelectronic materials, though this application remains unexplored.

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